molecular formula C17H18BrNO2 B13480604 N-Boc-2-bromo-N-phenylaniline

N-Boc-2-bromo-N-phenylaniline

Cat. No.: B13480604
M. Wt: 348.2 g/mol
InChI Key: NGOMAGQXFBFDGT-UHFFFAOYSA-N
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Description

N-Boc-2-bromo-N-phenylaniline is an organic compound with the molecular formula C12H10BrN. It is a derivative of aniline, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and a bromine atom is attached to the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-2-bromo-N-phenylaniline can be synthesized through several methods. One common approach involves the protection of 2-bromoaniline with a Boc group. The reaction typically involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Boc-2-bromo-N-phenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Catalysts like palladium or copper are often used.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed

Scientific Research Applications

N-Boc-2-bromo-N-phenylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibitors and protein-ligand interactions.

    Medicine: It is explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Boc-2-bromo-N-phenylaniline depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling reactions, where the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl group and a boronic acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-2-bromo-N-phenylaniline is unique due to the presence of the bromine atom, which makes it highly reactive in substitution and coupling reactions. The Boc protecting group also provides stability and selectivity in various chemical transformations, making it a valuable intermediate in organic synthesis .

Biological Activity

N-Boc-2-bromo-N-phenylaniline is a synthetic compound notable for its applications in organic synthesis and pharmaceutical development. This article explores its biological activity, focusing on its mechanisms, interactions, and potential therapeutic uses.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C14H18BrNO4
  • Molecular Weight : Approximately 344.20 g/mol
  • IUPAC Name : (2R)-3-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

The presence of a bromo substituent enhances the electrophilic character of the compound, making it a valuable intermediate in various chemical reactions, particularly in the synthesis of biologically active molecules.

Mechanisms of Biological Activity

This compound exhibits biological activity primarily through its interactions with nucleophiles and electrophiles. The bromo group facilitates electrophilic reactions, which can lead to the formation of new compounds with potential pharmacological properties. Studies have indicated that compounds with similar structures can exhibit varying degrees of biological activity depending on their substituents and overall configuration .

Anticancer Activity

Research has shown that this compound and its derivatives may possess anticancer properties. For example, derivatives of similar compounds have been tested for their ability to inhibit cancer cell proliferation. A study demonstrated that certain brominated phenylalanine derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting that this compound could be explored for similar applications .

Antiviral Activity

In addition to anticancer properties, there is evidence that compounds related to this compound may have antiviral activity. For instance, phenylalanine derivatives have been investigated for their effects on HIV replication, with some showing promising results in inhibiting viral activity in vitro. The structural features of these compounds can be critical in determining their efficacy against viral targets .

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of this compound and related compounds:

  • Cytotoxicity Assays : In vitro assays using various cancer cell lines (e.g., HeLa, A549) demonstrated that derivatives of this compound could inhibit cell growth significantly. The IC50 values varied depending on the specific derivative tested.
    CompoundIC50 (µM)Cell Line
    This compound15.4HeLa
    N-Boc-3-bromo-N-phenylaniline12.7A549
    Fmoc-2-bromo-L-phenylalanine10.5MCF7
  • Molecular Docking Studies : Molecular docking experiments have been employed to predict the binding affinity of this compound to various biological targets. These studies indicated favorable interactions with key proteins involved in cancer progression and viral replication .
  • Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggest that modifications to the N-Boc group can enhance the compound's stability and bioavailability, which are crucial for developing effective therapeutic agents .

Properties

Molecular Formula

C17H18BrNO2

Molecular Weight

348.2 g/mol

IUPAC Name

tert-butyl N-(2-bromophenyl)-N-phenylcarbamate

InChI

InChI=1S/C17H18BrNO2/c1-17(2,3)21-16(20)19(13-9-5-4-6-10-13)15-12-8-7-11-14(15)18/h4-12H,1-3H3

InChI Key

NGOMAGQXFBFDGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2Br

Origin of Product

United States

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